molecular formula C10H11ClN2O B1436239 5-chloro-N-propyl-1,2-benzoxazol-3-amine CAS No. 1344687-63-3

5-chloro-N-propyl-1,2-benzoxazol-3-amine

Cat. No.: B1436239
CAS No.: 1344687-63-3
M. Wt: 210.66 g/mol
InChI Key: PHWKIMGPPRDGQU-UHFFFAOYSA-N
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Description

5-Chloro-N-propyl-1,2-benzoxazol-3-amine is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic compounds containing oxygen and nitrogen atoms in a fused ring structure. This compound is characterized by its molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol. It is a solid powder at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-propyl-1,2-benzoxazol-3-amine typically involves the cyclization of o-aminophenol derivatives with chloroacetic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate benzoxazolone, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-propyl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Chloro-N-propyl-1,2-benzoxazol-3-amine has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Chloro-N-propyl-1,2-benzoxazol-3-amine is similar to other benzoxazole derivatives, such as 5-chloro-1,3-benzoxazol-2-amine and 2-substituted-1,3-benzoxazoles. its unique structural features, such as the presence of the propyl group and the chlorine atom, contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 5-chloro-1,3-benzoxazol-2-amine

  • 2-substituted-1,3-benzoxazoles

  • 5-chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one

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Properties

IUPAC Name

5-chloro-N-propyl-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c1-2-5-12-10-8-6-7(11)3-4-9(8)14-13-10/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKIMGPPRDGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NOC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257381
Record name 1,2-Benzisoxazol-3-amine, 5-chloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344687-63-3
Record name 1,2-Benzisoxazol-3-amine, 5-chloro-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344687-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisoxazol-3-amine, 5-chloro-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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